molecular formula C6H5NO2S B8618994 3-Hydroxy-5-methoxythiophene-2-carbonitrile CAS No. 61124-99-0

3-Hydroxy-5-methoxythiophene-2-carbonitrile

Cat. No. B8618994
M. Wt: 155.18 g/mol
InChI Key: BATLJJRWVYLNFT-UHFFFAOYSA-N
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Patent
US04155996

Procedure details

81 g of O-methyl 2-ethoxycarbonyl-thioacetate and then 38 g of acetonitrile were added to a solution of 27 g of sodium methylate in 250 ml of methanol and the mixture was refluxed for one hour. A solution of 27 g of sodium methylate in 100 ml of methanol were added to the reaction which was cooled to 20° C. and concentrated to dryness. The residue was dissolved in water and the solution was washed with ether, acidified with concentrated hydrochloric acid and was vacuum filtered. The recovered crystals were dried to obtain 42 g of 2-cyano-3-hydroxy-5-methoxy-thiophene with a melting point of 138°-140° C. A microanalytically pure sample obtained by crystallization from isopropyl ether melted at 140° C.
Quantity
81 g
Type
reactant
Reaction Step One
Quantity
38 g
Type
reactant
Reaction Step One
Name
sodium methylate
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
sodium methylate
Quantity
27 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O[C:4]([CH2:6][C:7]([O:9][CH3:10])=[S:8])=[O:5])C.[C:11](#[N:13])[CH3:12].C[O-].[Na+]>CO>[C:11]([C:12]1[S:8][C:7]([O:9][CH3:10])=[CH:6][C:4]=1[OH:5])#[N:13] |f:2.3|

Inputs

Step One
Name
Quantity
81 g
Type
reactant
Smiles
C(C)OC(=O)CC(=S)OC
Name
Quantity
38 g
Type
reactant
Smiles
C(C)#N
Name
sodium methylate
Quantity
27 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
250 mL
Type
solvent
Smiles
CO
Step Two
Name
sodium methylate
Quantity
27 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for one hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in water
WASH
Type
WASH
Details
the solution was washed with ether
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The recovered crystals were dried

Outcomes

Product
Name
Type
product
Smiles
C(#N)C=1SC(=CC1O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 42 g
YIELD: CALCULATEDPERCENTYIELD 54.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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